![molecular formula C21H14N4O4 B7742943 3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic acid](/img/structure/B7742943.png)
3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic acid
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Overview
Description
3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic acid is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized by the condensation of anthranilic acid with formamide, followed by cyclization.
Introduction of 4-Nitrophenyl Group: The 4-nitrophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable nitro-substituted benzene derivative reacts with the quinazoline core.
Formation of the Final Product: The final step involves the coupling of the intermediate with 3-aminobenzoic acid under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction temperatures, and purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives with varying biological activities.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-{[2-(4-Aminophenyl)quinazolin-4-yl]amino}benzoic acid, which may have different biological properties .
Scientific Research Applications
3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in preclinical studies as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in cell signaling pathways, leading to the suppression of cancer cell growth. The nitro group can also participate in redox reactions, affecting the cellular redox state and leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-quinazolin-4(3H)-one
- 2-(4-Chlorophenyl)-quinazolin-4(3H)-one
- 4-Aminoquinazoline derivatives
Uniqueness
3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic acid is unique due to the presence of both the quinazoline core and the 4-nitrophenyl group, which confer specific biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications .
Properties
IUPAC Name |
3-[[2-(4-nitrophenyl)quinazolin-4-yl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O4/c26-21(27)14-4-3-5-15(12-14)22-20-17-6-1-2-7-18(17)23-19(24-20)13-8-10-16(11-9-13)25(28)29/h1-12H,(H,26,27)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XABCJWMRBGTYME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC(=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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